4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile
CAS No.:
Cat. No.: VC13562734
Molecular Formula: C8H4ClN3
Molecular Weight: 177.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClN3 |
|---|---|
| Molecular Weight | 177.59 g/mol |
| IUPAC Name | 4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H4ClN3/c9-8-6(4-10)5-11-12-3-1-2-7(8)12/h1-3,5H |
| Standard InChI Key | JEPKPYFBXZIGCN-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C1)C(=C(C=N2)C#N)Cl |
| Canonical SMILES | C1=CN2C(=C1)C(=C(C=N2)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound is defined by the molecular formula C₈H₄ClN₃ (molecular weight: 177.59 g/mol) and exists as a fused bicyclic system comprising a pyrrole ring condensed with a pyridazine moiety . Key identifiers include:
Structural Note: A closely related isomer, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 920966-02-5), shares the molecular formula but differs in ring connectivity . Distinguishing these isomers is critical for accurate pharmacological profiling.
Synthesis and Optimization
Cyclocondensation Approach
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Condensation: Formation of N-(2-chloroethyl)pyridine-2-imine in aqueous medium.
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Cyclization: Sodium acetate-mediated cyclization to 7-azaindole.
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Oxidation: Reaction with m-chloroperbenzoic acid in dichloromethane.
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Chlorination: Phosphorus oxychloride treatment at 80–100°C .
Carboxamide Dehydration
An alternative route involves dehydrating 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide using trifluoroacetic anhydride and triethylamine, achieving 73.4% yield .
Comparative Analysis
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Cyclocondensation | 60–68% | Multi-step, aqueous/organic | Scalable for industrial use |
| Carboxamide Dehydration | 73.4% | Mild temperatures (20°C) | Higher yield, fewer steps |
Physicochemical and Spectroscopic Data
Spectral Characterization
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NMR: ¹H NMR (DMSO-d₆) displays aromatic protons at δ 7.8–8.2 ppm and cyano group resonance near δ 120 ppm .
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO and dichloromethane .
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s chloro and cyano groups enable diverse functionalizations:
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Kinase Inhibitors: Serves as a core scaffold for EGFR and VEGFR inhibitors .
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Anticancer Agents: Structural analogs (e.g., dihydropyrrolopyridazines) exhibit IC₅₀ values as low as 12.54 μM against Panc-1 pancreatic cancer cells .
Case Study: Cytotoxic Derivatives
In a 2023 study, pyridazine-fused pyrrolo[1,2-b]pyridazines demonstrated:
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Apoptosis Induction: Activation of caspase-3 pathways in Panc-1 cells .
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Selectivity: >100 μM IC₅₀ against normal human dermal fibroblasts (HDFs), indicating low off-target toxicity .
Future Directions
Synthetic Innovations
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Flow Chemistry: Potential for continuous synthesis to enhance yield and purity .
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Enantioselective Catalysis: Development of chiral variants for targeted therapies .
Therapeutic Exploration
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